![molecular formula C25H20N2O4S B281149 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide, also known as EMD 57283, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 involves the inhibition of the NF-κB pathway, a key regulator of inflammation and immune response. 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus.
Biochemical and Physiological Effects:
4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 has been shown to exhibit potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 has been found to modulate immune cell function by regulating the differentiation and activation of T cells and B cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 in lab experiments is its high potency and selectivity for the NF-κB pathway, which allows for precise modulation of inflammation and immune response. However, one limitation is that 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 may exhibit off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Future Directions
Future research on 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 should focus on its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Further studies should also investigate the safety and efficacy of 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 in preclinical and clinical settings. Additionally, the development of 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 derivatives with improved potency and selectivity may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 involves the reaction of 4-ethylbenzenesulfonyl chloride with 1-amino-3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-6-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 in high yield and purity.
Scientific Research Applications
4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide 57283 has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory, anti-cancer, and immunomodulatory activities in preclinical studies.
properties
Molecular Formula |
C25H20N2O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-ethyl-N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H20N2O4S/c1-3-15-8-10-16(11-9-15)32(30,31)26-20-12-13-21-23-19(14-22(28)27(21)2)17-6-4-5-7-18(17)25(29)24(20)23/h4-14,26H,3H2,1-2H3 |
InChI Key |
UNICSFNMNHZASF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C |
Origin of Product |
United States |
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